![molecular formula C25H27N7O4 B2686986 1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone CAS No. 920418-18-4](/img/structure/B2686986.png)
1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone” is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine . It has a molecular formula of C25H27N7O4 and a molecular weight of 489.536.
Molecular Structure Analysis
The molecular structure of this compound is complex, with a [1,2,3]triazolo[4,5-d]pyrimidine core. It also contains an ethoxyphenyl group, a piperazinyl group, and a methoxyphenoxy group .Scientific Research Applications
Synthesis and Biological Activity
Antimicrobial and Antifungal Properties : Compounds structurally related to the specified chemical have been synthesized and evaluated for their antimicrobial and antifungal activities. For instance, novel 1,2,4-triazole derivatives have been developed, showing good to moderate activities against various microorganisms (Bektaş et al., 2007). This suggests potential research applications in developing new antimicrobial agents.
Synthesis of β-Lactam Antibiotics : Research into the synthesis of key intermediates for the production of β-lactam antibiotics indicates the relevance of similar chemical structures in the pharmaceutical synthesis process. Such studies demonstrate the utility of certain synthetic pathways for generating compounds with antibiotic properties (Cainelli et al., 1998).
Antihypertensive Agents : Derivatives have been synthesized and tested for antihypertensive activity, revealing promising results for certain compounds. This highlights the potential for chemical analogs in the development of new treatments for hypertension (Bayomi et al., 1999).
Synthetic Methodologies and Chemical Characterization
Heterocyclic Chemistry : Studies on the synthesis of novel heterocyclic compounds incorporating similar structures have been conducted, exploring their potential applications in medicinal chemistry and drug design. These compounds have shown moderate effects against some bacterial and fungal species, indicating their potential utility in drug discovery and development (Abdel‐Aziz et al., 2008).
Enzyme Inhibition and Antioxidant Activity : Research into the synthesis and evaluation of compounds with antioxidant and enzyme inhibitory activities highlights the broader applicability of these chemical structures in addressing oxidative stress and related pathologies. Some newly synthesized compounds have shown promising results in these areas, further indicating the chemical family's relevance to therapeutic research (Mermer et al., 2018).
Mechanism of Action
properties
IUPAC Name |
1-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-(3-methoxyphenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N7O4/c1-3-35-19-9-7-18(8-10-19)32-25-23(28-29-32)24(26-17-27-25)31-13-11-30(12-14-31)22(33)16-36-21-6-4-5-20(15-21)34-2/h4-10,15,17H,3,11-14,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PODKGTPRWSQUTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)COC5=CC=CC(=C5)OC)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N7O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.